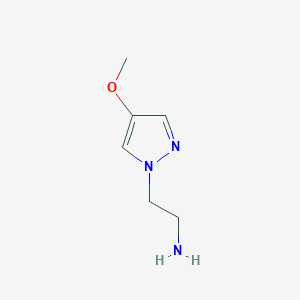
2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, also known as 1-methoxy-4-pyrazolethylamine, is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline, water-soluble compound that is used as a reagent in various chemical processes. It is also used as a catalyst in biochemical studies, as well as a precursor for the synthesis of various other compounds. This compound has been extensively studied in recent years due to its wide range of applications in laboratory research.
Wissenschaftliche Forschungsanwendungen
Hydrogel Modification
Radiation-induced hydrogels modified with various amines, including compounds related to 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, have shown potential in medical applications due to increased thermal stability and promising antibacterial and antifungal activities. This research highlights the role of amine compounds in enhancing the properties of polymeric materials for potential use in healthcare settings (Aly & El-Mohdy, 2015).
Polymerization Catalyst
Studies have demonstrated the utility of pyrazolylamine ligands, similar to 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, in nickel(II) catalyzed polymerization of ethylene. This showcases the application of such compounds in the production of polyethylene, a widely used plastic, indicating their importance in industrial polymer synthesis (Obuah et al., 2014).
Synthesis of Biological Active Compounds
Pyrazole derivatives, closely related to 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized and evaluated for their biological activities, such as antibacterial properties. This highlights the potential use of such compounds in developing new pharmaceuticals (Uma et al., 2017).
Application in Anti-Tubercular Agents
Compounds structurally related to 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine have shown significant anti-tubercular activity, indicating their potential role in the development of new treatments for tuberculosis (Maurya et al., 2013).
Methoxycarbonylation of Olefins
Research on palladium(II) complexes with ligands similar to 2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine has shown their effectiveness as catalysts in the methoxycarbonylation of olefins. This highlights their potential application in organic synthesis and industrial processes (Zulu et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-methoxypyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBODLOXGTVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)

![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)






![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)


